molecular formula C12H13NO2 B12440873 3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde

3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde

Cat. No.: B12440873
M. Wt: 203.24 g/mol
InChI Key: COTHEOXOIGJHNI-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 2-oxopyrrolidin-1-yl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde typically involves the reaction of 3-methyl-4-bromobenzaldehyde with 2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-methyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H13NO2/c1-9-7-10(8-14)4-5-11(9)13-6-2-3-12(13)15/h4-5,7-8H,2-3,6H2,1H3

InChI Key

COTHEOXOIGJHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2CCCC2=O

Origin of Product

United States

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